Leucettamine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Leucettamine A es un alcaloide de origen marino aislado de la esponja Leucetta microraphis. Pertenece a la familia de los alcaloides de 2-aminoimidazolona y ha suscitado un gran interés debido a sus posibles aplicaciones farmacológicas, en particular como inhibidor de las quinasas de proteínas, como las quinasas reguladas por fosforilación de tirosina de doble especificidad (DYRK) y las quinasas similares a cdc2 (CLK) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Leucettamine A implica la preparación del núcleo de imidazolona, que es un anillo heterocíclico de cinco miembros que contiene dos nitrógenos no adyacentes y un grupo carbonilo. Un método común implica la condensación oxidativa de cetonas y amidinas en condiciones básicas para producir tri-sustituidas imidazol-4-onas .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están bien documentados, el enfoque general implicaría la síntesis a gran escala del núcleo de imidazolona seguida de la funcionalización para lograr la estructura del alcaloide deseada. Este proceso probablemente requeriría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: Leucettamine A experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión del núcleo de imidazolona a derivados más oxidados.

Reducción: Reducción del núcleo de imidazolona para producir análogos reducidos.

Sustitución: Funcionalización del núcleo de imidazolona a través de reacciones de sustitución nucleofílica o electrófila.

Reactivos y Condiciones Comunes:

Oxidación: Oxígeno molecular u otros agentes oxidantes en condiciones básicas.

Reducción: Gas hidrógeno u otros agentes reductores en presencia de un catalizador.

Sustitución: Varios nucleófilos o electrófilos en condiciones apropiadas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varias imidazolonas sustituidas y sus derivados, que pueden funcionalizarse aún más para aplicaciones específicas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Leucettamine A is recognized for its ability to antagonize leukotriene B4 receptors, which play a critical role in inflammatory responses. This property positions it as a potential candidate for treating inflammatory diseases, including asthma and rheumatoid arthritis. The compound exhibits selective inhibition of leukotriene B4-mediated pathways, suggesting its utility in managing conditions characterized by excessive inflammation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to provide protection against neuronal cell death induced by various neurotoxic agents. For instance, this compound demonstrated efficacy in preventing glutamate-induced toxicity in neuronal cell cultures, indicating its potential application in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .

Inhibition of Kinases

This compound is also part of a broader class of compounds known as leucettines, which are potent inhibitors of dual-specificity tyrosine-regulated kinases (DYRKs) and cdc2-like kinases (CLKs). These kinases are implicated in several cellular processes, including cell cycle regulation and pre-mRNA splicing. The inhibition of these kinases by this compound may offer therapeutic avenues for conditions associated with dysregulated kinase activity, such as cancer and cognitive disorders .

Table 1: Inhibition Potency of this compound on Kinase Families

| Kinase Family | IC50 (nM) | Notes |

|---|---|---|

| DYRK1A | 0.5 - 20 | Inhibits phosphorylation of substrates |

| CLK1 | 0.012 - 0.51 | Effective in cellular contexts |

| CDK2 | >10 | Limited activity observed |

Potential Therapeutic Applications

The therapeutic landscape for this compound is expanding based on its biological activities:

- Alzheimer's Disease : Due to its neuroprotective effects and ability to modulate kinase activity related to cognitive function, this compound is being investigated as a potential treatment for Alzheimer's disease .

- Cancer : Its role as a kinase inhibitor suggests that this compound could be explored for cancer therapies, particularly for tumors that exhibit aberrant kinase signaling pathways .

- Inflammatory Disorders : Given its antagonistic effects on leukotriene B4 receptors, this compound may serve as a therapeutic agent in managing chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental settings:

- Neuroprotection Study : In vitro studies demonstrated that this compound could significantly reduce cell death in neuronal cultures exposed to toxic agents like glutamate, highlighting its potential as a neuroprotective agent .

- Kinase Inhibition Research : Research focused on leucettamines has shown that compounds like this compound can selectively inhibit DYRKs and CLKs, providing insights into their mechanisms and potential applications in treating diseases linked to these kinases .

Mecanismo De Acción

Leucettamine A ejerce sus efectos principalmente a través de la inhibición de las quinasas de proteínas. Se une al sitio activo de DYRK y CLK, evitando su actividad de fosforilación. Esta inhibición interrumpe varias vías celulares, lo que lleva a efectos como la reducción de la proliferación celular y la inducción de apoptosis en las células cancerosas .

Compuestos Similares:

Leucettamine B: Otro alcaloide de origen marino con actividad inhibitoria de la quinasa similar.

Leucettinib: Un análogo sintético de this compound con mayor potencia y selectividad para DYRK y CLK.

Unicidad: this compound es única debido a su origen natural y su actividad inhibitoria específica contra una amplia gama de quinasas de proteínas. Su simplicidad estructural en comparación con otros inhibidores de quinasas la convierte en un compuesto líder atractivo para el desarrollo de fármacos .

Comparación Con Compuestos Similares

Leucettamine B: Another marine-derived alkaloid with similar kinase inhibitory activity.

Leucettinib: A synthetic analog of Leucettamine A with enhanced potency and selectivity for DYRKs and CLKs.

Uniqueness: this compound is unique due to its natural origin and its specific inhibitory activity against a broad range of protein kinases. Its structural simplicity compared to other kinase inhibitors makes it an attractive lead compound for further drug development .

Propiedades

Fórmula molecular |

C20H19N3O4 |

|---|---|

Peso molecular |

365.4 g/mol |

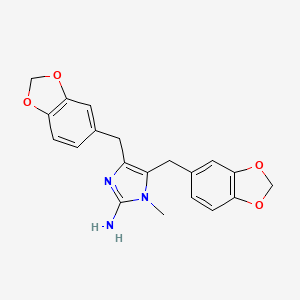

Nombre IUPAC |

4,5-bis(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-amine |

InChI |

InChI=1S/C20H19N3O4/c1-23-15(7-13-3-5-17-19(9-13)27-11-25-17)14(22-20(23)21)6-12-2-4-16-18(8-12)26-10-24-16/h2-5,8-9H,6-7,10-11H2,1H3,(H2,21,22) |

Clave InChI |

CHUHMZZQHYOKBF-UHFFFAOYSA-N |

SMILES |

CN1C(=C(N=C1N)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |

SMILES canónico |

CN1C(=C(N=C1N)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |

Sinónimos |

leucettamine A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.